molecular formula C21H16N2OS B2594247 N-(1,3-benzothiazol-6-yl)-2,2-diphenylacetamide CAS No. 670268-55-0

N-(1,3-benzothiazol-6-yl)-2,2-diphenylacetamide

Cat. No.: B2594247
CAS No.: 670268-55-0
M. Wt: 344.43
InChI Key: PYTPLVTYBISOCU-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-6-yl)-2,2-diphenylacetamide: is a chemical compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by the presence of a benzothiazole ring attached to a diphenylacetamide moiety

Scientific Research Applications

N-(1,3-benzothiazol-6-yl)-2,2-diphenylacetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to interact with biological membranes and enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical structure and reactivity.

Future Directions

Benzothiazole derivatives have been extensively studied due to their wide range of biological activities and potential therapeutic applications. Future research could focus on designing and synthesizing new benzothiazole derivatives with improved activity and selectivity for specific targets .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-benzothiazol-6-yl)-2,2-diphenylacetamide typically involves the cyclization of 2-aminothiophenols with appropriate reagents. One common method includes the reaction of 2-aminothiophenol with diphenylacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing automated reactors and continuous flow systems. The use of catalysts and advanced purification techniques ensures the efficient production of the compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions: N-(1,3-benzothiazol-6-yl)-2,2-diphenylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The benzothiazole ring can undergo electrophilic substitution reactions with reagents like halogens or nitro compounds, leading to the formation of halogenated or nitro-substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Halogens (chlorine, bromine) in the presence of a catalyst like iron(III) chloride.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Halogenated or nitro-substituted benzothiazole derivatives.

Comparison with Similar Compounds

N-(1,3-benzothiazol-6-yl)-2,2-diphenylacetamide can be compared with other benzothiazole derivatives:

    Similar Compounds: 1,3-benzothiazol-2(3H)-ones, 5-(1,3-benzothiazol-6-yl)-4-(4-methyl-1,3-thiazol-2-yl)-1H-imidazole.

    Uniqueness: Unlike other benzothiazole derivatives, this compound possesses a diphenylacetamide moiety, which imparts unique chemical properties and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

IUPAC Name

N-(1,3-benzothiazol-6-yl)-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2OS/c24-21(23-17-11-12-18-19(13-17)25-14-22-18)20(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,20H,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYTPLVTYBISOCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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